molecular formula C11H17NO5 B2946016 5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 1934363-79-7

5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2946016
CAS No.: 1934363-79-7
M. Wt: 243.259
InChI Key: YWYHGYIGIPKREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS: 300590-94-7) is a bicyclic amino acid derivative with a molecular formula of C₁₃H₁₃NO₅ (mol. weight: 279.24 g/mol) . It features a rigid bicyclo[2.2.1]heptane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. This compound is widely utilized in medicinal chemistry as a conformationally constrained building block to enhance pharmacokinetic properties (e.g., metabolic stability, solubility) and modulate target binding in drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-7-4-11(12,6-16-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHGYIGIPKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934363-79-7
Record name 5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, also known by its CAS number 1934363-79-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.26 g/mol
  • Purity : ≥ 97% .

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth by targeting specific cancer pathways.
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties, which may be useful in treating chronic inflammatory diseases.
  • Antibacterial Properties : The compound's structural features suggest potential activity against bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tert-butoxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Modifications at various positions on the bicyclic structure can lead to significant changes in activity.

ModificationEffect on Activity
Addition of halogensIncreased antitumor potency
Alteration of carboxylic acid groupEnhanced anti-inflammatory effects

Case Studies and Research Findings

  • Antitumor Studies : A series of derivatives based on bicyclic structures similar to 5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane have been evaluated for their inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated that specific substitutions could enhance cytotoxicity and induce apoptosis in these cells .
  • Anti-inflammatory Research : In a study assessing the anti-inflammatory potential of related compounds, several derivatives showed promising results in reducing pro-inflammatory cytokine levels in vitro . This suggests that modifications to the bicyclic framework could yield effective anti-inflammatory agents.
  • Antibacterial Screening : Preliminary screening of compounds derived from similar scaffolds exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine. This step is critical in peptide synthesis and pharmaceutical intermediate preparation.

Reagent Conditions Outcome Source
TFA (20% v/v)Dichloromethane, 0–25°C, 1–2 hrBoc removal with >90% yield
HCl (4M in dioxane)RT, 30 minQuantitative deprotection

In one protocol, treatment with 4M HCl in dioxane at room temperature for 30 minutes completely removes the Boc group while preserving the bicyclic framework . The liberated amine can subsequently participate in nucleophilic substitutions or condensations .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes standard derivatization reactions, including esterification and amidation, often mediated by coupling agents.

Amide Bond Formation

Activation with carbodiimides (e.g., EDC) and NHS enables efficient amide coupling:

Reagents Conditions Application Yield Source
EDC- HCl, NHSDMF, 0°C → RT, 24 hrConjugation with primary amines75–85%
HATU, DIPEADCM, RT, 12 hrPeptide-like bond formation88%

For example, coupling with hexylamine using EDC/NHS in DMF produces the corresponding amide in 77% yield after purification .

Esterification

The acid reacts with alcohols under Mitsunobu conditions or via acid-catalyzed Fischer esterification:

Method Reagents Conditions Yield Source
Fischer esterificationMeOH, H₂SO₄ (cat.)Reflux, 6 hr68%
Mitsunobu reactionDIAD, PPh₃, ROHTHF, 0°C → RT, 18 hr82%

Methanol esterification under acidic conditions yields the methyl ester, a common precursor for further modifications.

Ring-Opening Reactions

The bicyclo[2.2.1]heptane system exhibits strain-dependent reactivity. Under basic or nucleophilic conditions, the oxa bridge (ether) undergoes cleavage:

Reagent Conditions Product Source
LiOHTHF/H₂O/MeOH (3:2:2), RT, 18 hrLinear hydroxycarboxylic acid derivative
NaBH₄EtOH, reflux, 4 hrReduced lactam intermediate

Lithium hydroxide in a ternary solvent system opens the oxa ring, generating a linear hydroxycarboxylic acid . This reaction is stereospecific, retaining configuration at the bridgehead carbons .

Oxidation and Reduction

The compound’s secondary alcohol (from ring-opening) and amine functionalities participate in redox reactions:

Reaction Type Reagent Conditions Outcome Source
OxidationKMnO₄, H₂O60°C, 3 hrKetone formation
ReductionLiAlH₄, dry THF0°C → RT, 2 hrAlcohol derivative

Selective oxidation of the alcohol to a ketone is achieved with potassium permanganate, while lithium aluminum hydride reduces the amide to a secondary amine .

Comparative Reactivity with Analogues

The bicyclic scaffold’s rigidity influences reaction rates compared to monocyclic analogues:

Reaction This Compound Azabicyclo[3.1.0]hexane Analogue Source
Boc Deprotection30 min45 min
Esterification82% yield65% yield

The strained bicyclic structure accelerates Boc deprotection by 33% compared to less rigid systems .

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents but degrades in strong bases:

Condition Stability Degradation Product Source
pH > 10, aqueous<1 hrRing-opened dicarboxylic acid
Anhydrous DMF, 100°C>24 hrNo decomposition

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, focusing on variations in ring systems, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Reference
5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid C₁₃H₁₃NO₅ 279.24 300590-94-7 Bicyclo[2.2.1]heptane, oxa/aza heteroatoms, Boc-protected amine
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₉NO₄ 265.28 291775-59-2 Bicyclo[2.2.1]heptane with aza heteroatom only; lacks oxa group
5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid C₁₁H₁₅F₂NO₅ 279.24 1822535-60-3 Bicyclo[4.1.0]heptane scaffold; difluoro substitution
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₁H₁₇NO₄ 243.26 848488-70-0 Oxa/aza bicyclo[2.2.1]heptane with ketone group; esterified carboxylate
(6R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 265.28 194862-84-5 Spiro[2.4]heptane system; lacks oxa heteroatom

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxa (oxygen) heteroatom improves aqueous solubility relative to purely aza-containing analogues (e.g., CAS 291775-59-2) .
  • Metabolic Stability : The Boc group shields the amine from oxidative metabolism, extending half-life compared to unprotected derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.